Cas no 866008-91-5 (N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide)
N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide
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- MDL: MFCD05670190
- Inchi: 1S/C13H16N4O2/c18-13(9-17-3-5-19-6-4-17)15-11-2-1-10-8-14-16-12(10)7-11/h1-2,7-8H,3-6,9H2,(H,14,16)(H,15,18)
- InChI Key: UYKSTBRBGPWXEC-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC3=C(C=C2)C=NN3)=O)CCOCC1
N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301651-100 mg |
N-(1H-Indazol-6-yl)-2-morpholinoacetamide; . |
866008-91-5 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB301651-100mg |
N-(1H-Indazol-6-yl)-2-morpholinoacetamide; . |
866008-91-5 | 100mg |
€221.50 | 2024-04-16 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00911709-1g |
N-(1H-Indazol-6-yl)-2-(morpholin-4-yl)acetamide |
866008-91-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623467-1mg |
N-(1H-indazol-6-yl)-2-morpholinoacetamide |
866008-91-5 | 98% | 1mg |
¥509.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623467-2mg |
N-(1H-indazol-6-yl)-2-morpholinoacetamide |
866008-91-5 | 98% | 2mg |
¥536.00 | 2024-04-28 | |
| Ambeed | A958809-1g |
N-(1H-Indazol-6-yl)-2-(morpholin-4-yl)acetamide |
866008-91-5 | 90% | 1g |
$350.0 | 2025-04-16 |
N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide Suppliers
N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide
A Comprehensive Overview of N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide (CAS No. 866008-91-5)
N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide, with the CAS registry number 866008-91-5, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound, often referred to as N-(1H-indazol-6-yl)-2-(morpholin-4-yl)acetamide, has garnered attention due to its unique structural features and potential applications in therapeutic interventions. In this article, we will delve into its structure, synthesis, pharmacological properties, and recent advancements in its research.
The molecular structure of N-(1H-indazol-6-yl)-2-(morpholin-4-y acetamide is characterized by the presence of an indazole ring system and a morpholine moiety. The indazole ring, a bicyclic structure consisting of a benzene ring fused with an imidazole ring, is known for its aromaticity and ability to participate in various hydrogen bonding interactions. The morpholine group, on the other hand, is a six-membered ring containing oxygen and nitrogen atoms, which contributes to the compound's solubility and bioavailability. These structural features make N-(1H-indazol - yl)-2-morpholin acetamide a promising candidate for drug development.
Recent studies have highlighted the potential of N -(1H-indazol - yl)-2-morpholin acetamide as a modulator of key biological targets. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The indazole moiety plays a crucial role in binding to the active site of these kinases, while the morpholine group enhances the compound's stability and permeability across cellular membranes.
In terms of synthesis, N -(1H-indazol - yl)-2-morpholin acetamide can be prepared via a multi-step process involving nucleophilic substitution and amide bond formation. The synthesis begins with the preparation of indazole derivatives, followed by coupling reactions to introduce the morpholine group. Optimization of reaction conditions has been shown to significantly improve yields and purity levels. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis and continuous flow reactors to enhance efficiency.
The pharmacokinetic properties of N -(1H-indazol - yl)-2-morpholin acetamide have been extensively studied in preclinical models. Studies conducted in rodents indicate that this compound exhibits favorable absorption profiles and moderate clearance rates. Its ability to penetrate various tissues makes it a potential candidate for treating conditions such as inflammatory diseases and neurodegenerative disorders. Furthermore, recent investigations into its metabolite profiling have provided insights into its biotransformation pathways, which are critical for understanding its safety profile.
One area where N -(1H-indazol - yl)-2-morpholin acetamide has shown particular promise is in the treatment of cancer. Preclinical data suggest that this compound induces apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway. Additionally, it has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, suggesting potential for combination therapies.
Despite its promising attributes, further research is needed to fully elucidate the mechanisms underlying N -(1H-indazol - yl)-2-morpholin acetamide's biological effects. Ongoing studies are focusing on identifying additional targets and exploring its efficacy in various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.
In conclusion, N -(1H-indazol - yl)-2-morpholin acetamide (CAS No. 866008 -91 -5) represents a valuable addition to the arsenal of compounds being investigated for therapeutic applications. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological studies, positions it as a strong candidate for future drug development.
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